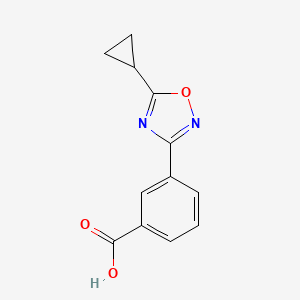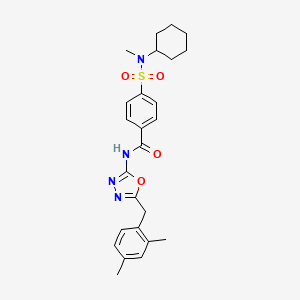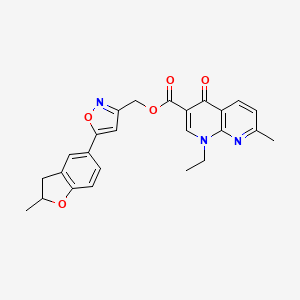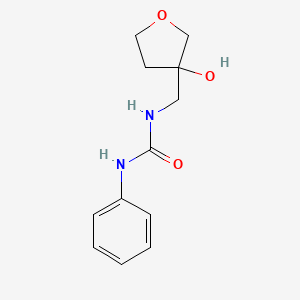![molecular formula C15H21ClN2O2 B2784660 4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 2085689-76-3](/img/structure/B2784660.png)
4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. It has been found to have stimulant and euphoric effects and has been associated with a number of adverse health outcomes, including psychosis, seizures, and death. In
Aplicaciones Científicas De Investigación
Molecular Structure and Tautomerism
Research on NH-pyrazoles, including variants related to 4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride, reveals insights into their molecular structure and tautomerism. X-ray crystallography and NMR spectroscopy studies have identified unique tautomeric forms stabilized by hydrogen bonds in solid states and solutions, highlighting the compound's structural versatility and potential applications in designing molecular systems with specific binding properties Cornago et al., 2009.
Molecular Docking and Quantum Chemical Calculations
The compound has been a subject of molecular docking and quantum chemical calculations to understand its interactions at the molecular level. Such studies provide a foundation for its potential in developing novel pharmaceuticals or materials with specific electronic or structural characteristics Viji et al., 2020.
Organized Assemblies and Ionic Salts
Research on pyrazole-based ionic salts has demonstrated the compound's ability to form organized assemblies in response to different anions. This property is significant for applications in molecular recognition, sensor design, and the development of novel materials with specific ion-binding capabilities Zheng et al., 2013.
Complex Formation with Metal Ions
Pyrazole derivatives, including those structurally related to the target compound, have shown the ability to form complexes with metal ions like platinum and palladium. These complexes are of interest in catalysis, material science, and medicinal chemistry, particularly in the development of anticancer agents Budzisz et al., 2004.
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, suggesting the potential of such compounds, including this compound, in therapeutic applications. This research opens avenues for the development of new drugs targeting a range of bacterial infections and inflammatory conditions Kendre et al., 2015.
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion inhibition performance on metals in acidic environments. This application is critical for protecting industrial machinery and infrastructure, demonstrating the compound's utility beyond biological systems Yadav et al., 2016.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-11-15(12(2)17-16-11)5-4-10-19-14-8-6-13(18-3)7-9-14;/h6-9H,4-5,10H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEAUXBJIICNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)
![4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2784597.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2784600.png)